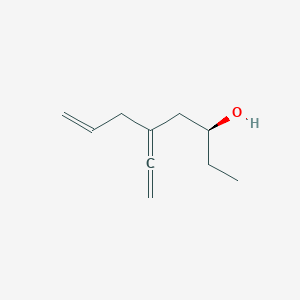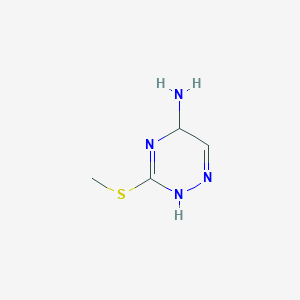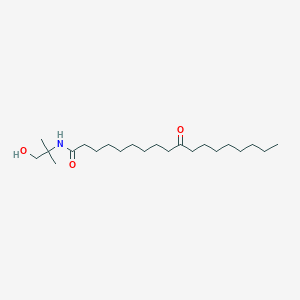
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo-, also known as N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide, is a compound with the molecular formula C22H45NO2 and a molecular mass of 355.60 g/mol . This compound is a type of amide and is known for its various applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- typically involves the reaction of octadecanoic acid (stearic acid) with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{36}\text{O}2 + \text{C}4\text{H}{11}\text{NO} \rightarrow \text{C}{22}\text{H}_{45}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization or distillation to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mécanisme D'action
The mechanism of action of Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearamide: Similar in structure but lacks the hydroxy and oxo groups.
N-(2-Hydroxyethyl)stearamide: Contains a hydroxyethyl group instead of the hydroxy and oxo groups.
N-(2-Methylol-2-propyl)octadecanamide: Similar structure with a methylol group
Uniqueness
Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-10-oxo- is unique due to the presence of both hydroxy and oxo groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Propriétés
Numéro CAS |
802935-56-4 |
|---|---|
Formule moléculaire |
C22H43NO3 |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)-10-oxooctadecanamide |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-7-10-13-16-20(25)17-14-11-8-9-12-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26) |
Clé InChI |
YLMRPOGEGFUKDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CCCCCCCCC(=O)NC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


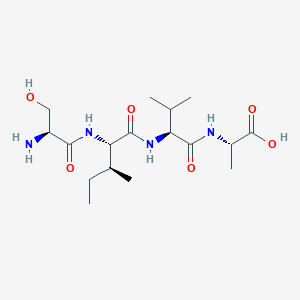
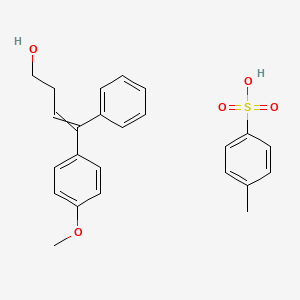
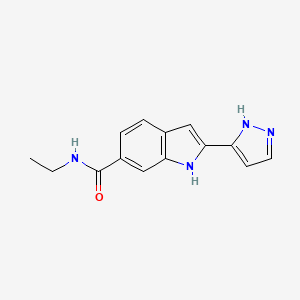

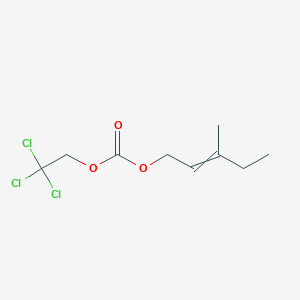

![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
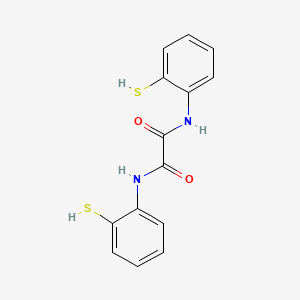
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
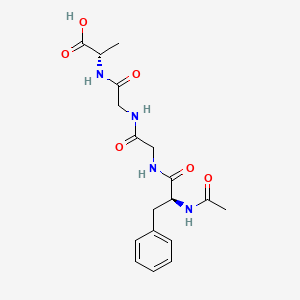
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
